leukocyte common antigen-related peptide
Description
Historical Identification and Nomenclature of LRP
The leukocyte common antigen-related peptide (LRP) was first identified in the early 1990s through cDNA cloning efforts aimed at characterizing protein tyrosine phosphatases (PTPases) homologous to the leukocyte common antigen (CD45). Initial studies isolated a human cDNA encoding a transmembrane glycoprotein with significant sequence homology to CD45’s intracellular phosphatase domains. This protein, designated LRP due to its structural relationship to CD45, was mapped to chromosome 20 in humans and chromosome 2 in mice.
The nomenclature reflects its evolutionary and functional kinship to CD45, a receptor-type PTPase (RPTP) critical for lymphocyte signaling. However, LRP (officially named PTPRA by the Human Genome Organization) is distinct in its widespread tissue expression and regulatory roles beyond immune cells. Alternative designations include HPTPalpha and R-PTP-alpha, emphasizing its classification within the RPTP family.
Table 1: Key Milestones in LRP Research
Structural Classification Within the Receptor Protein Tyrosine Phosphatase (RPTP) Family
LRP belongs to the R4 subfamily of RPTPs, characterized by short, heavily glycosylated extracellular domains (ECDs) lacking cell-adhesion motifs (e.g., immunoglobulin or fibronectin III repeats). The canonical structure includes:
- Extracellular domain : A 121-residue region rich in serine/threonine residues and N-glycosylation sites, though devoid of ligand-binding motifs.
- Transmembrane domain : A single alpha-helix anchoring the protein to the plasma membrane.
- Intracellular domain : Two tandem phosphatase domains (D1 and D2), with D1 exhibiting primary catalytic activity and D2 serving regulatory roles.
Table 2: Structural Features of LRP/PTPRA Compared to Other RPTP Subfamilies
| Subfamily | Example | Extracellular Features | Intracellular Domains | Key Ligands/Regulators |
|---|---|---|---|---|
| R1/R6 | CD45 | Fibronectin III repeats | Two PTP domains | Cytokines, antigens |
| R2A | LAR | Ig-like domains, FNIII repeats | Two PTP domains | NGL-3, heparan sulfate |
| R4 | LRP | Short, glycosylated ECD | Two PTP domains | Src kinases, Grb2 |
| R5 | RPTP-ζ | Carbonic anhydrase-like domain | Two PTP domains | Pleiotrophin, tenascin |
The D1 domain of LRP contains a catalytic wedge structure (residues 180–204) that undergoes phosphorylation-mediated regulation. For example, serine 180 and 204 phosphorylation by protein kinase C enhances phosphatase activity by disrupting inhibitory dimerization. The D2 domain, while catalytically weak, stabilizes the active conformation of D1 through allosteric interactions, as demonstrated by cryo-EM and X-ray crystallography.
LRP’s gene (PTPRA) spans 22 exons over 75 kb, with exon 1 encoding the 5’ untranslated region and exons 2–22 covering the protein-coding sequence. Unlike CD45, LRP lacks a TATA box in its promoter, instead relying on GC-rich regions for transcription initiation.
Properties
CAS No. |
134549-71-6 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Synonyms |
leukocyte common antigen-related peptide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of LAR with Similar Protein Tyrosine Phosphatases (PTPs)
Structural and Functional Comparisons
CD45 (PTPRC)
- Structure : Like LAR, CD45 has two intracellular phosphatase domains (D1 and D2). However, CD45's D2 domain is catalytically inactive due to structural deviations, whereas both LAR domains retain phosphatase activity .
- Substrates: CD45 primarily targets immunoreceptor tyrosine-based activation motifs (ITAMs) in T-cell receptors, while LAR preferentially dephosphorylates RTKs like IR and PDGFR .
- Regulation : CD45’s activity is conformationally regulated by dimerization, whereas LAR’s activity is modulated by extracellular ligands and proteolytic cleavage .
PTPα (PTPRA)
- Substrate Specificity : PTPα activates Src-family kinases (SFKs) by dephosphorylating their inhibitory tyrosine residues (e.g., Tyr527 in c-Src). In contrast, LAR shows weaker activity toward SFKs but stronger activity toward RTKs like IR .
- Biological Role : PTPα is critical in neuronal differentiation and oncogenesis, while LAR is implicated in insulin signaling and cell adhesion .
PTPλ (PTPRM)
- Activity : PTPλ efficiently dephosphorylates c-Src Tyr527, enhancing its kinase activity. LAR exhibits minimal activity toward c-Src, highlighting substrate specificity differences .
- Cellular Localization : PTPλ is enriched in neuronal tissues, whereas LAR is ubiquitously expressed .
PTP1B (PTPN1)
- Substrate Preference : Both LAR and PTP1B dephosphorylate IR, but PTP1B has a lower Km for phosphotyrosine peptides, indicating higher catalytic efficiency .
- Inhibitors : PTP1B is inhibited by trodusquemine, while LAR is selectively inhibited by Illudalic Acid (IC50: 1.30 µM) through covalent binding to its catalytic cysteine .
Key Research Findings
Table 1: Comparative Analysis of LAR and Related PTPs
Mechanistic Insights
- LAR vs. CD45 : While both regulate tyrosine phosphorylation, CD45’s D2 domain is inactive, limiting its role to immune cell activation. LAR’s dual active domains enable broader substrate targeting, including growth factor receptors .
- LAR vs. PTPλ : The superior activity of PTPλ toward c-Src underscores functional divergence among PTPs, with LAR specializing in RTK regulation .
- LAR vs. PTP1B : Despite overlapping substrates, PTP1B’s cytosolic localization contrasts with LAR’s transmembrane nature, allowing compartment-specific regulation of IR signaling .
Preparation Methods
Gene Cloning and Vector Design
The human LCAR cDNA sequence (GenBank accession number M29695) was first reported in 1990, enabling the design of expression constructs. Modern workflows utilize codon-optimized synthetic genes inserted into plasmids under the control of strong promoters (e.g., CMV or T7). For mammalian expression, vectors often include secretion signals (e.g., IL-2 signal peptide) to direct LCAR to the extracellular milieu.
Mammalian Cell Lines
HEK293T and CHO cells are preferred for producing properly folded LCAR with mammalian glycosylation patterns. Studies demonstrate that HEK293T cells transfected with LCAR constructs yield 5–10 mg/L of protein in suspension culture.
Insect Cell Systems
Baculovirus-infected Hi5 insect cells offer higher yields (20–50 mg/L) but lack mammalian post-translational modifications. Comparative analyses show insect-derived LCAR exhibits reduced stability in serum-containing media.
Purification Strategies
Affinity chromatography using His-tags or FLAG-tags is standard. A typical protocol includes:
-
Cell lysis with RIPA buffer supplemented with protease inhibitors.
-
Nickel-NTA resin purification under native conditions.
-
Size-exclusion chromatography (Superdex 200) to remove aggregates.
| Purification Step | Yield (%) | Purity (%) |
|---|---|---|
| Lysate Clarification | 100 | <5 |
| Affinity Chromatography | 60–70 | 80–90 |
| Size Exclusion | 50–60 | >95 |
Chemical Synthesis of LCAR
Solid-phase peptide synthesis (SPPS) is employed for producing short LCAR fragments (≤75 amino acids) for antibody generation or structural studies.
SPPS Workflow
-
Resin Activation : Wang resin pre-loaded with Fmoc-protected C-terminal amino acid.
-
Elongation Cycles :
-
Deprotection: 20% piperidine in DMF.
-
Coupling: HBTU/HOBt activation with 4-fold molar excess of Fmoc-amino acids.
-
-
Cleavage : TFA/TIS/water (95:2.5:2.5) for 2 hours.
Design Considerations
To minimize synthesis challenges:
-
Avoid N-terminal glutamine/asparagine (prevents pyroglutamate formation).
-
Replace serine/threonine doublets with alanine to prevent β-sheet aggregation.
-
Cap C-terminus with amide groups to enhance stability.
Immunoprecipitation-Based Isolation from Native Sources
Immunoprecipitation (IP) enables isolation of endogenous LCAR from leukocytes or transfected cell lines.
Antibody Selection
Monoclonal antibodies targeting LCAR’s extracellular domain (e.g., clone 3A3) show superior specificity compared to polyclonal sera. Crosslinking antibodies to Protein A/G beads using DSS (disuccinimidyl suberate) reduces co-elution of non-target proteins.
IP Protocol Optimization
-
Cell Lysis : 1% NP-40 buffer with phosphatase inhibitors (10 mM NaF, 1 mM Na3VO4).
-
Pre-Clearing : Incubation with protein G agarose for 1 hr.
-
Antibody Binding : 5 µg antibody per mg lysate protein, 4°C overnight.
-
Elution : Low-pH glycine buffer (pH 2.8) or peptide competitors.
| Challenge | Solution |
|---|---|
| Non-specific binding | Stringent washes with 500 mM NaCl |
| Proteolytic degradation | Add 1x EDTA-free protease cocktail |
| Low yield | Scale up starting material (≥10^8 cells) |
Comparative Analysis of Preparation Methods
| Method | Yield (mg) | Purity (%) | Time (Days) | Cost ($/mg) |
|---|---|---|---|---|
| Recombinant (HEK293T) | 5–10 | >95 | 14–21 | 500–800 |
| Chemical Synthesis | 0.1–1 | 85–90 | 7–10 | 2,000–5,000 |
| Immunoprecipitation | 0.01–0.1 | 70–80 | 3–5 | 1,000–1,500 |
Key Findings :
-
Recombinant methods dominate for functional studies requiring post-translational modifications.
-
Chemical synthesis is optimal for epitope mapping but limited by high costs.
-
IP isolates native LCAR but suffers from low yields and contaminant co-purification.
Quality Control and Validation
Q & A
Q. What experimental techniques are most reliable for confirming the presence of LAR peptide in leukocyte lineage models?
To confirm LAR peptide expression, combine orthogonal methods:
- Flow cytometry : Use CD45-specific monoclonal antibodies (e.g., clone SP307 targeting the C-terminus) with appropriate isotype controls to minimize non-specific binding .
- Western blotting : Validate molecular weight ranges (180–240 kDa) and include lysates from leukocyte-depleted tissues as negative controls .
- Immunohistochemistry (IHC) : Optimize antigen retrieval protocols (e.g., heat-induced epitope retrieval) for formalin-fixed paraffin-embedded (FFPE) samples .
Q. How can researchers address non-specific binding in LAR peptide detection assays?
- Pre-adsorption controls : Incubate primary antibodies with excess synthetic LAR peptide to confirm epitope specificity .
- Multiparametric gating : In flow cytometry, combine CD45 with lineage-specific markers (e.g., CD3 for T cells) to exclude false positives .
- Cross-validation : Compare results across platforms (e.g., ELISA vs. mass spectrometry) to rule out platform-specific artifacts .
Advanced Research Questions
Q. How should researchers resolve contradictions in LAR peptide quantification across immunoassay platforms?
Contradictions often arise from platform-specific sensitivities or antibody cross-reactivity. Mitigate this by:
- Standardizing reference materials : Use well-characterized LAR peptide lots with quantified purity (>95% via HPLC/MS) to calibrate assays .
- Assessing batch-to-batch variability : For synthetic peptides, request peptide content analysis (e.g., salt/water content) to adjust concentrations in cell-based assays .
- Statistical harmonization : Apply mixed-effects models to account for technical variability between platforms .
Q. What computational strategies improve the prediction of LAR peptide interactions with immune receptors?
- Deep learning frameworks : Use tools like AlphaPeptDeep to predict HLA-binding affinities of LAR-derived epitopes, integrating sequence features and post-translational modifications .
- Ensemble encoding : Combine physicochemical (e.g., hydrophobicity) and structural descriptors (e.g., solvent accessibility) to model peptide-receptor docking .
- In silico mutagenesis : Identify critical residues by simulating amino acid substitutions in HLA-LAR complexes .
Q. How can researchers optimize experimental designs for studying LAR peptide immunogenicity in cancer models?
- Neoepitope prioritization : Screen mutated LAR peptides using HLA-binding prediction algorithms, followed by in vitro T-cell activation assays .
- Longitudinal sampling : Track peptide expression dynamics in tumor microenvironments using serial biopsies and single-cell RNA-seq .
- Controlled confounding : Stratify cohorts by HLA haplotype to isolate peptide-specific immune responses .
Q. What methodologies reduce variability in LAR peptide synthesis for functional studies?
- Quality control tiers : For critical assays (e.g., TCR activation), use GMP-grade peptides with endotoxin testing and sterility validation .
- Solubility optimization : Pre-test peptide solvents (e.g., DMSO vs. acetic acid) using dynamic light scattering to prevent aggregation .
- Blinded replicates : Distribute peptide batches across multiple experiments to average out synthesis-related variability .
Methodological Considerations for Data Interpretation
- Reproducibility : Report antibody clone IDs, peptide lots, and assay thresholds (e.g., MFI cutoff in flow cytometry) to enable cross-study comparisons .
- Ethical frameworks : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving patient-derived LAR peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
